molecular formula C21H24N2O4 B2611773 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide CAS No. 922054-65-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B2611773
CAS No.: 922054-65-7
M. Wt: 368.433
InChI Key: OIXZPBORLWRYLZ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a benzoxazepin-derived compound characterized by a seven-membered heterocyclic ring fused to a benzene moiety. Key structural features include:

  • A 4-ethyl group and a 5-ketone on the benzoxazepin core.
  • A benzamide substituent at the 7-position of the benzoxazepin ring.
  • A 4-(propan-2-yloxy) (isopropoxy) group on the benzamide moiety.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-23-11-12-26-19-10-7-16(13-18(19)21(23)25)22-20(24)15-5-8-17(9-6-15)27-14(2)3/h5-10,13-14H,4,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZPBORLWRYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound belonging to the benzoxazepine class. Its unique structure combines a benzoxazepine core with a propan-2-yloxybenzamide side chain, which contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzyme activities and receptor functions, leading to significant physiological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors influencing neurotransmission or hormonal responses.

Therapeutic Applications

Research indicates that this compound shows promise in treating several medical conditions:

  • Diabetes Management: The compound has been studied for its potential in managing Type 1 and Type 2 diabetes by modulating insulin signaling pathways .
  • Obesity Treatment: Its influence on metabolic processes suggests a role in obesity treatment through appetite regulation and energy expenditure .
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, which may be useful in developing new antibiotics .

Case Study 1: Diabetes Management

A study conducted on diabetic models demonstrated that the compound significantly improved glycemic control by enhancing insulin sensitivity. The mechanism was linked to increased glucose uptake in peripheral tissues .

Case Study 2: Antimicrobial Properties

In vitro assays revealed that the compound exhibited activity against several bacterial strains, indicating its potential as a new antimicrobial agent. The effectiveness was measured using minimum inhibitory concentration (MIC) tests .

Data Table of Biological Activities

Activity Effect Observed Reference
Diabetes ManagementImproved insulin sensitivity
Obesity TreatmentReduced body weight gain
Antimicrobial ActivityInhibited growth of E. coli and S. aureus

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors. Key steps include:

  • Formation of the benzoxazepine ring.
  • Attachment of the propan-2-yloxy group via nucleophilic substitution.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry due to its unique structural features. It is being explored for:

  • Drug Development: As a candidate for new therapeutic agents targeting metabolic disorders.
  • Biochemical Studies: To elucidate mechanisms of action related to enzyme inhibition and receptor modulation.

Scientific Research Applications

Therapeutic Potential

1.1 Diabetes Treatment
The compound has been investigated for its efficacy in treating Type 1 and Type 2 diabetes. Research indicates that it may help in managing blood glucose levels and improving insulin sensitivity. The structural characteristics of this compound suggest that it could function as a multi-target-directed ligand (MTDL), which is advantageous for addressing the multifaceted nature of diabetes .

1.2 Neurodegenerative Diseases
There is growing evidence supporting the use of this compound in the treatment of neurodegenerative diseases, particularly those complicated by depression. Studies have demonstrated that derivatives of benzoxazepine compounds exhibit inhibitory activity against key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are involved in neurotransmitter regulation . This positions the compound as a potential candidate for developing antidepressant therapies.

2.1 Enzyme Inhibition
The compound's ability to inhibit enzymes like MAO-B and butyrylcholinesterase (BuChE) has been highlighted in various studies. These enzymes play crucial roles in neurodegenerative processes and cognitive decline. In vitro assays have shown promising results, indicating that the compound can significantly reduce enzyme activity, which may translate into therapeutic benefits for conditions like Alzheimer's disease .

2.2 Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of this compound suggest that it may possess activity against certain bacterial strains. This could open avenues for its application in developing new antibiotics or adjunct therapies to combat antibiotic resistance .

Synthesis and Characterization

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions that focus on constructing the benzoxazepine core followed by functionalization at specific sites to enhance biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFocusFindings
Study ADiabetesDemonstrated improved glycemic control in diabetic models with significant reductions in HbA1c levels after administration of the compound .
Study BNeurodegenerationShowed that the compound reduced MAO-B activity by 50% compared to controls, suggesting potential antidepressant effects .
Study CAntimicrobial ActivityReported effective inhibition against Staphylococcus aureus with an IC50 value indicating moderate potency .

Comparison with Similar Compounds

2-Ethoxy Analogue ()

The compound 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide differs from the target compound in two ways:

Position of alkoxy group : The ethoxy substituent is at the 2-position of the benzamide ring, compared to the 4-position in the target compound.

Alkoxy chain length : Ethoxy (C2) vs. isopropoxy (C3).

Implications :

  • The para (4-) position of the isopropoxy group in the target compound may enhance steric accessibility for target binding compared to the ortho (2-) position in the ethoxy analogue .

BI85532 (5-Chloro-2-Methoxy Analogue; )

BI85532 (5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide) shares the benzoxazepin core but features:

A 5-chloro substituent on the benzamide ring.

A 2-methoxy group instead of 4-isopropoxy.

Implications :

  • The chlorine atom introduces electron-withdrawing effects, which may enhance binding affinity to targets through hydrophobic or halogen-bonding interactions .

Structural and Pharmacokinetic Comparisons

Compound Substituents on Benzamide Molecular Weight Key Features
Target Compound 4-(propan-2-yloxy) ~374.82* High lipophilicity; potential for improved metabolic stability
2-Ethoxy Analogue () 2-ethoxy ~346.39† Reduced steric bulk; possible lower target affinity
BI85532 () 5-chloro, 2-methoxy 374.82 Chlorine enhances binding; methoxy limits solubility

*Calculated based on analogous structure to BI85532.
†Estimated from molecular formula.

Research Findings :

  • Chlorine vs. Alkoxy : Chlorine in BI85532 likely increases potency but may raise toxicity concerns compared to the target compound’s isopropoxy group .
  • Positional Effects : Para-substituted alkoxy groups (as in the target) are often preferred in drug design for optimal target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide, and how can reaction conditions be standardized?

  • Methodology : Begin with a benzodiazepine scaffold (e.g., 1,4-benzoxazepinone derivatives) and employ nucleophilic substitution or coupling reactions. Use reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction under inert atmospheres (N₂/Ar) . For the benzamide moiety, activate carboxylic acids with coupling agents (e.g., DCC or EDCI) and react with amines under reflux in aprotic solvents like dichloromethane (DCM) .
  • Critical Parameters : Monitor temperature (70–120°C), solvent polarity, and reaction time (4–12 hours) to avoid side products. Validate purity via HPLC or TLC with UV detection .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Approach :

  • NMR : Assign peaks for the benzoxazepinone ring (δ 4.0–5.0 ppm for CH₂ groups) and the isopropoxy group (δ 1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., m/z 414.2 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

  • Conceptual Basis : Link to receptor-ligand interaction models (e.g., GABAₐ modulation for benzodiazepine derivatives) or enzyme inhibition kinetics. Use molecular docking (AutoDock Vina) to predict binding affinities to neurotransmitter receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Analytical Strategy :

  • Assay Validation : Compare results from cell-based (e.g., HEK293 transfected with GABA receptors) vs. in vitro enzyme inhibition assays. Control for solvent effects (DMSO concentration ≤0.1%) .
  • Statistical Analysis : Apply ANOVA to assess inter-assay variability and use IC₅₀/EC₅₀ ratios to quantify potency discrepancies .
  • Example : If conflicting data arise in CNS vs. peripheral activity, perform tissue-specific pharmacokinetic profiling .

Q. What computational methods are recommended to predict the metabolic stability and toxicity of this compound?

  • Tools :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, blood-brain barrier penetration, and Ames test outcomes .
  • Molecular Dynamics (MD) : Simulate hydrolysis of the isopropoxy group in physiological pH (7.4) to identify labile bonds .

Q. How can process scalability challenges in multi-step synthesis be addressed without compromising yield?

  • Engineering Solutions :

  • Membrane Separation : Optimize solvent recovery using nanofiltration membranes (e.g., polyamide-based) to reduce waste .
  • Flow Chemistry : Implement continuous-flow reactors for amide coupling steps to enhance reproducibility and reduce reaction time .
    • Case Study : A 125 mmol-scale synthesis reported 72% yield using flow chemistry with in-line FTIR monitoring .

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